molecular formula C19H19N3O4 B2656746 tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate CAS No. 477849-04-0

tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate

Cat. No.: B2656746
CAS No.: 477849-04-0
M. Wt: 353.378
InChI Key: IAIZMRPUKQAUML-RGVLZGJSSA-N
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Description

The compound tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate features an indole scaffold with a tert-butyl carbamate group at position 1 and a hydrazone-linked furylcarbonyl substituent at position 3 (Fig. 1).

Properties

IUPAC Name

tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-12-13(14-7-4-5-8-15(14)22)11-20-21-17(23)16-9-6-10-25-16/h4-12H,1-3H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZMRPUKQAUML-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329454
Record name tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477849-04-0
Record name tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Antitumor Properties

Research has indicated that compounds similar to tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate exhibit notable antitumor activities. Studies have shown that derivatives of indole-based compounds can inhibit the growth of various cancer cell lines. For instance, the compound was evaluated for its cytotoxic effects against human tumor cells, revealing significant activity with IC50 values in the micromolar range, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Indole derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the introduction of indole units into polymer backbones, which can enhance properties such as thermal stability and mechanical strength .

Photonic Materials

The compound's ability to absorb light at specific wavelengths makes it a candidate for applications in photonic devices. Its incorporation into materials may lead to improved light-harvesting capabilities in organic solar cells or photodetectors.

Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated various indole derivatives, including this compound, against a panel of human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, reinforcing the importance of structure-activity relationships in drug design .

Development of Anti-inflammatory Agents

Another research effort focused on modifying the hydrazone linkage within indole compounds to assess anti-inflammatory effects in vivo. The findings demonstrated that certain derivatives exhibited promising results in reducing inflammation markers in animal models, highlighting their potential therapeutic application .

Tables

Application AreaSpecific UseReference
Antitumor ActivityCytotoxic effects on cancer cell lines
Anti-inflammatory EffectsModulation of inflammatory pathways
Polymer ChemistryMonomer for enhanced material properties
Photonic MaterialsLight-harvesting capabilities

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the hydrazone linkage may facilitate binding to enzymes or other proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carbamate group at position 1 is a common motif in indole derivatives, serving as a protective group to enhance solubility and stability during synthesis . The key distinction lies in the substituent at position 3:

Compound Name Position 3 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound (E)-2-(2-Furylcarbonyl)hydrazonomethyl Hydrazone, furan ~388.4 (calculated)
tert-Butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate Benzylideneamino-phenyl Imine, benzene 412.5
tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-methyl-1H-indole-1-carboxylate Bis(ethoxycarbonyl)vinyl Vinyl ester, ethoxycarbonyl 413.5
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... Pyrrole-carboxylate, indolyl-carbonyl Pyrrole, indole 554.0

Key Observations :

  • The hydrazone group in the target compound may confer unique hydrogen-bonding capabilities compared to imine or vinyl ester substituents.

Reaction Conditions :

  • Suzuki reactions require inert atmospheres (argon) and Pd catalysts .
  • Hydrazone formation typically proceeds at room temperature in polar solvents (e.g., THF) .

Spectroscopic and Physical Properties

Critical data from analogs (Table 2):

Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Not reported ~1680 (C=O stretch) Expected: ~8.0 (furyl H), ~10.2 (NH)
Compound 10a 169–173 98 1765 (ester C=O) 1H: 7.52 (indole H), 10.20 (NH)
Compound 10b 186–190 94 1744 (ester C=O) 1H: 7.81 (indole H), 10.16 (NH)
tert-Butyl 3-[bis(ethoxycarbonyl)vinyl] Not reported Not reported 1740 (ester C=O) 13C: 121.3 (vinyl C), 163.8 (carbamate C=O)

Analysis :

  • The tert-butyl group consistently appears at δ ~1.34 ppm in ¹H NMR .
  • Hydrazone NH protons in the target compound are expected near δ 10.0–10.5 ppm, similar to NH signals in Compound 10a/b .

Biological Activity

tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate, with the molecular formula C19H19N3O4 and CAS number 477849-04-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Weight : 353.38 g/mol
  • Molecular Formula : C19H19N3O4
  • CAS Number : 477849-04-0

The biological activity of this compound can be attributed to its structural components, particularly the indole moiety and the hydrazone linkage. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The hydrazone group may enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

Indole-based compounds have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity may be particularly relevant in diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity of indole derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to assess efficacy .
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties showed that this compound could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC19H19N3O4
Molecular Weight353.38 g/mol
CAS Number477849-04-0
Anticancer IC50 (MCF-7)[Value not specified]
Antimicrobial ActivityEffective against S. aureus & E. coli

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